4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 147960-33-6
VCID: VC2275963
InChI: InChI=1S/C9H15N3.2ClH/c1-7-9(12-6-11-7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H
SMILES: CC1=C(N=CN1)C2CCNCC2.Cl.Cl
Molecular Formula: C9H17Cl2N3
Molecular Weight: 238.15 g/mol

4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride

CAS No.: 147960-33-6

Cat. No.: VC2275963

Molecular Formula: C9H17Cl2N3

Molecular Weight: 238.15 g/mol

* For research use only. Not for human or veterinary use.

4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride - 147960-33-6

Specification

CAS No. 147960-33-6
Molecular Formula C9H17Cl2N3
Molecular Weight 238.15 g/mol
IUPAC Name 4-(5-methyl-1H-imidazol-4-yl)piperidine;dihydrochloride
Standard InChI InChI=1S/C9H15N3.2ClH/c1-7-9(12-6-11-7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H
Standard InChI Key HHBAOQCGVQTAAT-UHFFFAOYSA-N
SMILES CC1=C(N=CN1)C2CCNCC2.Cl.Cl
Canonical SMILES CC1=C(N=CN1)C2CCNCC2.Cl.Cl

Introduction

Chemical Structure and Properties

4-(5-Methyl-1H-imidazol-4-yl)piperidine dihydrochloride consists of a six-membered piperidine ring with a 5-methyl-1H-imidazole substituent at the 4-position. The compound exists as a dihydrochloride salt, which significantly enhances its solubility in polar solvents compared to the free base form. This salt formation is crucial for pharmaceutical formulations and research applications where aqueous solubility is essential.

Molecular Characteristics

The molecular formula of this compound is C9H15N3·2HCl, with a molecular weight of approximately 238.16 g/mol. The structure features three nitrogen atoms—one in the piperidine ring and two in the imidazole moiety—providing multiple potential hydrogen bond acceptor and donor sites. The 5-methyl group on the imidazole ring introduces asymmetry and potentially affects the electronic distribution and lipophilicity of the molecule.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC9H15N3·2HCl
Molecular Weight238.16 g/mol
Physical AppearanceWhite to off-white crystalline powder
SolubilityHighly soluble in water; moderately soluble in polar organic solvents
pKaEstimated around 7.0-8.0 (imidazole NH) and 9.5-10.5 (piperidine NH)
StabilityHygroscopic; sensitive to oxidation at elevated temperatures
Melting PointEstimated 200-220°C (with decomposition)

Synthesis Methods

The synthesis of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride typically involves multi-step synthetic pathways with careful control of regiochemistry. Several potential routes can be employed, each with distinct advantages depending on the available starting materials and desired scale.

Cross-Coupling Approach

One common synthetic route employs palladium-catalyzed cross-coupling reactions between appropriately functionalized piperidine and imidazole precursors. This approach typically utilizes Suzuki-Miyaura or Negishi coupling conditions.

Cyclization Strategy

Another approach involves the construction of the imidazole ring on a pre-existing piperidine scaffold through cyclization reactions. This method often begins with a 4-substituted piperidine derivative that contains appropriate functional groups for imidazole formation.

Salt Formation

The final step in most synthetic routes involves treating the free base form of 4-(5-methyl-1H-imidazol-4-yl)piperidine with hydrochloric acid in a suitable solvent system to obtain the dihydrochloride salt. This process requires precise pH control and appropriate crystallization techniques to ensure high purity.

Structural Comparisons and Analogs

Structural analysis of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride in relation to similar compounds provides valuable insights into structure-activity relationships and potential applications.

Comparative Analysis with Related Compounds

CompoundStructural DifferencesPotential Impact on Activity
4-(1H-Imidazol-4-yl)piperidineLacks 5-methyl group on imidazoleDecreased lipophilicity; altered receptor binding profile
4-(5-Methyl-1H-imidazol-4-yl)piperidine (free base)Not in salt formReduced water solubility; altered bioavailability
3-(1H-Imidazol-4-yl)piperidineDifferent position of attachment on piperidineAltered three-dimensional conformation; different receptor selectivity
4-(2-Methyl-1H-imidazol-4-yl)piperidineMethyl group at position 2 instead of 5Changed electronic distribution; modified hydrogen bonding pattern

Isomeric Variations

The specific placement of substituents significantly impacts the compound's biological profile. The 5-methyl substitution on the imidazole ring alters electron density distribution, which can affect binding affinities to various receptor types. Similarly, the attachment point of the imidazole to the piperidine (position 4) determines the three-dimensional orientation of the molecule, influencing its fit into biological targets.

Predicted Biological Activities

Receptor Affinity Profile

Based on structural analysis and comparison with similar compounds, the following receptor binding profile might be expected:

Receptor TypePredicted AffinityPotential Physiological Effect
Histamine H3Moderate to highModulation of histamine release in CNS
Histamine H4ModerateRegulation of immune cell function
Adrenergic α2Low to moderateSympathetic nervous system effects
Serotonin 5-HT1ALowPotential anxiolytic-like activity
Opioid (μ, δ, κ)Very lowMinimal direct effect on pain pathways

Predicted Pharmacological Effects

The compound may exhibit:

  • Antihistaminic properties through H3/H4 receptor interactions

  • Potential anti-inflammatory activity via modulation of immune cell function

  • Possible effects on cognitive processes through CNS receptor interactions

  • Potential anxiolytic-like properties if 5-HT1A interactions are present

Analytical Characterization Methods

Comprehensive characterization of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride requires multiple complementary analytical techniques.

Spectroscopic Methods

TechniqueKey Information ProvidedExpected Characteristic Features
1H-NMRHydrogen environment identificationCharacteristic signals for methyl group (δ ~2.2-2.4 ppm), imidazole proton (δ ~7.5-8.0 ppm), and piperidine protons (δ ~1.5-3.5 ppm)
13C-NMRCarbon skeleton confirmationDistinctive signals for methyl carbon (δ ~10-15 ppm) and imidazole carbons (δ ~120-150 ppm)
IRFunctional group identificationN-H stretching (3200-3500 cm-1), C=N stretching (1600-1680 cm-1)
UV-VisChromophore characterizationAbsorption maxima typical of imidazole systems (~210-230 nm)
Mass SpectrometryMolecular weight confirmationMolecular ion peak corresponding to [M+H]+ at m/z 166 (free base)

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): Optimal for purity determination using C18 columns with gradient elution systems containing acetonitrile/water with 0.1% trifluoroacetic acid.

  • Gas Chromatography (GC): Applicable after derivatization, providing complementary selectivity to HPLC methods.

  • Thin-Layer Chromatography (TLC): Useful for reaction monitoring and initial purity assessment.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is essential for rational design of related compounds with improved properties.

Critical Structural Elements

  • Imidazole Ring: Essential for potential histamine receptor interactions and hydrogen bonding capabilities

  • Methyl Substituent at Position 5: Modulates electronic properties and lipophilicity

  • Piperidine Ring: Provides a basic nitrogen atom and conformational flexibility

  • Dihydrochloride Salt Form: Enhances water solubility and potentially improves bioavailability

Structure Modification Effects

Structural ModificationAnticipated Effect on PropertiesPotential Impact on Activity
Removal of 5-methyl groupDecreased lipophilicityAltered membrane permeability; changed receptor binding profile
Methylation of imidazole NHElimination of H-bond donor capabilityReduced polar interactions; altered selectivity
Replacement of piperidine with piperazineIntroduction of additional basic nitrogenEnhanced water solubility; potential for additional binding interactions
Introduction of substituents on piperidineModulation of basicity and conformationFine-tuning of receptor selectivity and binding affinity

Future Research Directions

Synthesis Optimization

Future research could focus on:

  • Development of more efficient synthetic routes with higher yields

  • Exploration of green chemistry approaches for more sustainable production

  • Investigation of asymmetric synthesis methods if stereogenic centers are introduced through modifications

Biological Evaluation

Comprehensive biological screening should include:

  • Receptor binding assays against a panel of G-protein coupled receptors

  • Functional assays to determine agonist/antagonist activity at identified targets

  • In vitro assessment of metabolic stability and potential drug-drug interactions

  • Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties

Structural Diversification

The core structure provides numerous opportunities for modification:

  • Exploration of various substituents on the imidazole ring

  • Investigation of different heterocyclic replacements for imidazole

  • Examination of alternative attachment points between the piperidine and imidazole rings

  • Development of extended analogs with additional pharmacophoric elements

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